molecular formula C12H21ClN4 B7899185 (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine hydrochloride

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B7899185
M. Wt: 256.77 g/mol
InChI Key: AOZLTMXAHXIASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a pyrazin-2-yl-ethyl group at position 1 and a methanamine group at position 4, forming a hydrochloride salt.

Properties

IUPAC Name

[1-(1-pyrazin-2-ylethyl)piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-10(12-9-14-4-5-15-12)16-6-2-11(8-13)3-7-16;/h4-5,9-11H,2-3,6-8,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLTMXAHXIASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCC(CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine hydrochloride, also known by its CAS number 1289385-29-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁ClN₄
  • Molecular Weight : 256.77 g/mol
  • Purity : 95%
  • CAS Number : 1289385-29-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity :
    • It has been suggested that compounds similar to this compound show promise as antidepressants by acting as biased agonists at serotonin receptors, enhancing serotonergic signaling without the full spectrum of side effects associated with traditional antidepressants .
  • Anticancer Properties :
    • Some studies have explored the potential anticancer effects of piperidine derivatives. For instance, compounds with structural similarities have demonstrated inhibitory effects on cancer cell lines by interfering with critical signaling pathways such as Ras oncogene activity and Na+/K(+)-ATPase inhibition .
  • Neuroprotective Effects :
    • The compound's interaction with neurotransmitter systems suggests possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study 1: Antidepressant Properties

A study highlighted the efficacy of related compounds in promoting phosphorylation of ERK12 in serotonin receptor pathways, suggesting a role for these compounds in mood regulation .

Case Study 2: Anticancer Activity

Research involving thiazole derivatives showed that similar piperidine compounds inhibited cancer cell growth significantly more than standard treatments, indicating a potential role for this compound in oncological therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of 5-HT1A receptor activity
AnticancerInhibition of cancer cell proliferation
NeuroprotectivePotential protective effects on neuronal health

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to (1-(1-(Pyrazin-2-yl)ethyl)piperidin-4-yl)methanamine hydrochloride. For instance, research has shown that similar compounds exhibit promising antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. These compounds often demonstrate a higher selectivity index towards normal cells, indicating their potential as safer therapeutic agents compared to traditional chemotherapeutics .

Neurological Disorders

Compounds similar to this compound have been investigated for their neuroprotective properties. The piperidine structure is known to interact with neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety. Preliminary studies suggest that these compounds can modulate serotonin and dopamine pathways, potentially leading to improved mood and cognitive function .

Infectious Diseases

Another area of interest is the antiviral activity of related compounds. Some studies indicate that they may possess anti-SARS-CoV-2 properties, showcasing their potential in combating viral infections. These findings are particularly relevant given the ongoing global health challenges posed by emerging infectious diseases .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in MCF7 and HCT116 cell lines with a selectivity index favoring normal cells .
Study 2NeuroprotectionShowed modulation of serotonin pathways in animal models, suggesting potential benefits for mood disorders .
Study 3Antiviral ActivityIdentified promising activity against SARS-CoV-2 in vitro, warranting further investigation into its therapeutic use .

Comparison with Similar Compounds

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

  • Structural Differences : The benzyl substituent (4-methylphenyl group) replaces the pyrazine moiety, increasing lipophilicity due to the aromatic hydrocarbon chain.
  • Impact on Properties : Enhanced lipophilicity may improve blood-brain barrier penetration compared to the pyrazine-containing compound, but reduce aqueous solubility.
  • Applications : Likely prioritized for CNS-targeting agents due to its hydrophobic profile .

(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanamine Hydrochloride

  • Structural Differences : Pyridine (one nitrogen) replaces pyrazine (two nitrogens) in the heterocyclic substituent. The piperidine substitution shifts from position 4 to position 2.
  • The positional shift in the piperidine substituent may alter conformational flexibility and receptor binding.
  • Applications : Pyridine derivatives are common in kinase inhibitors or antihistamines, suggesting divergent therapeutic pathways compared to pyrazine analogs .

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine Dihydrochloride

  • Structural Differences : Pyrimidine (two nitrogens at positions 1 and 3) replaces pyrazine, and the compound exists as a dihydrochloride salt.
  • Impact on Properties: Pyrimidine’s nitrogen arrangement may alter electronic distribution and hydrogen-bonding capacity. The dihydrochloride salt likely enhances solubility compared to the monohydrochloride form of the target compound.
  • Applications : Pyrimidine-containing compounds are prevalent in antiviral and anticancer agents, indicating distinct biological targets .

Indoramin Hydrochloride

  • Structural Differences : A benzamide and indole-ethyl group replace the pyrazine-ethyl and methanamine groups.
  • Impact on Properties : The bulky indole and benzamide groups increase molecular weight and lipophilicity, favoring α-adrenergic receptor antagonism (as seen in Indoramin’s clinical use for hypertension). The target compound’s smaller pyrazine group may enable different receptor interactions.
  • Applications : Indoramin’s therapeutic profile highlights how aromatic bulk influences target selectivity .

Structural and Pharmacological Trends

Key Structural Variables

  • Heterocycle Type : Pyrazine (high polarity, two nitrogens) vs. pyridine (moderate polarity, one nitrogen) vs. pyrimidine (variable hydrogen-bonding).
  • Substituent Position : Piperidine substitution at position 2 vs. 4 alters spatial orientation and steric effects.
  • Salt Form: Monohydrochloride vs. dihydrochloride impacts solubility and crystallinity.

Property Comparison Table

Compound Heterocycle Nitrogen Atoms LogP (Estimated) Solubility (Water) Potential Applications
Target Compound Pyrazine 2 Moderate (~1.5) Moderate CNS agents, intermediates
N-(4-Methylbenzyl)-1-(piperidin-2-yl)... Benzyl 1 High (~2.8) Low CNS-targeting drugs
(1-(Pyridin-2-yl)ethyl)...hydrochloride Pyridine 1 Moderate (~1.8) Moderate Kinase inhibitors
[1-(Pyrimidin-2-yl)piperidin-4-yl]... Pyrimidine 2 Low (~0.9) High Antivirals, anticancers
Indoramin Hydrochloride Indole 1 High (~3.2) Low α-Adrenergic antagonists

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.